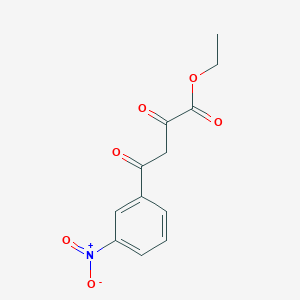

Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Beschreibung

Significance of β-Diketones and β-Keto Esters in Synthetic Organic Chemistry

β-Diketones and β-keto esters are highly valued as versatile intermediates in organic synthesis. ut.ac.ir Their importance stems from the acidity of the α-protons (the protons on the carbon atom situated between the two carbonyl groups). The removal of one of these protons by a base results in the formation of a resonance-stabilized enolate anion. This stability makes the enolate easy to form and control in subsequent reactions.

This reactivity allows these compounds to serve as crucial building blocks in a variety of carbon-carbon bond-forming reactions. wikipedia.org Key transformations involving β-dicarbonyl compounds include:

Alkylation and Acylation: The enolate can act as a nucleophile to attack alkyl halides or acyl chlorides, allowing for the construction of more complex carbon skeletons.

Condensation Reactions: They are central to classic name reactions like the Claisen condensation, which forms β-keto esters from simpler ester precursors. wikipedia.org

Cyclization Reactions: The dual functionality of these compounds makes them ideal precursors for the synthesis of various heterocyclic and carbocyclic systems.

The versatility and predictable reactivity of β-diketones and β-keto esters have cemented their role as indispensable tools for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.

Structural Classification and Nomenclature of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a polyfunctional molecule. Its structure consists of a central four-carbon butanoate chain, which is modified with several key functional groups:

An ethyl ester group at one terminus.

Two carbonyl (keto) groups at positions 2 and 4.

A 3-nitrophenyl group attached to the carbonyl carbon at position 4.

While it contains a 1,3-dicarbonyl-like relationship between the keto group at C4 and the ester at C1 (if considering the enol form), its precise classification is an α,γ-diketo ester due to the placement of the keto groups at the second and fourth positions relative to the ester. The presence of the electron-withdrawing 3-nitrophenyl group significantly influences the molecule's electronic properties and reactivity.

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |

| CAS Number | 57961-49-6 |

| Molecular Formula | C₁₂H₁₁NO₆ |

| Molecular Weight | 265.22 g/mol |

| Structural Class | α,γ-Diketo Ester, Nitro-aromatic compound |

Data sourced from publicly available chemical databases. chemicalbook.com

Overview of Research Trajectories Pertaining to Dioxobutanoate and Related Nitro-Aromatic Derivatives

Research into aryl-2,4-dioxobutanoate derivatives is often driven by their potential as intermediates in medicinal chemistry and materials science. The common synthetic route to this class of compounds is a mixed Claisen condensation. openstax.orglibretexts.org Specifically, the synthesis of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate would typically involve the reaction between 3-nitroacetophenone and diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. ut.ac.irchempedia.info

The research trajectories for these compounds can be broadly categorized:

Intermediates for Heterocyclic Synthesis: The 1,3-dicarbonyl moiety (or its equivalent) is a classic precursor for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in drug discovery. pleiades.onlineresearchgate.net

Probing Biological Activity: Various substituted ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their potential biological activities. For instance, related structures have been investigated as Src Kinase inhibitors, which play a role in cancer progression. ut.ac.ir The substitution pattern on the aromatic ring is a key variable in tuning this activity.

Exploitation of the Nitro Group: Nitro-aromatic compounds are a cornerstone of synthetic chemistry. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution or direct further substitutions. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast number of other functional groups and molecular structures.

The combination of the reactive dioxobutanoate core with the synthetically versatile nitro-aromatic moiety makes Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and its isomers valuable platforms for developing novel compounds with tailored chemical and biological properties.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-4-3-5-9(6-8)13(17)18/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUPDOSNKUMFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Methodological Advancements for Ethyl 4 3 Nitrophenyl 2,4 Dioxobutanoate and Analogous β Diketones

Classical and Contemporary Synthesis Strategies for β-Keto Esters

The formation of the β-keto ester moiety relies on a set of well-established and adaptable reactions, which have been refined over time to improve yields, selectivity, and substrate scope.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. wikipedia.org The classic reaction involves the base-promoted self-condensation of two molecules of an ester that possesses α-hydrogens. jove.comlibretexts.orglibretexts.org The process is initiated by the deprotonation of an ester at the α-carbon by a strong base, typically an alkoxide like sodium ethoxide, to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester. wikipedia.orgjove.com The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups, forming a resonance-stabilized enolate. jove.comorganic-chemistry.org An acidic workup is required in the final step to protonate this enolate and isolate the product. jove.com

A variation known as the "crossed" Claisen condensation is particularly relevant for the synthesis of compounds like Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. This reaction occurs between two different esters. organic-chemistry.org To avoid a complex mixture of products, it is most effective when one of the esters has no α-hydrogens and thus cannot form an enolate, acting only as the electrophile. libretexts.orglibretexts.orgorganic-chemistry.org The synthesis of aryl dioxobutanoates, for instance, is achieved through the reaction of appropriately substituted acetophenones (acting as the ketone component) with diethyl oxalate (B1200264) (the ester component) in the presence of a base like sodium ethoxide. ut.ac.ir

While the Claisen condensation builds the core β-dicarbonyl structure, the Michael addition is another critical condensation reaction where β-keto esters participate, typically as the nucleophile. libretexts.orglibretexts.org In a Michael reaction, a stabilized enolate from a β-keto ester adds to the β-carbon of an α,β-unsaturated compound (the Michael acceptor). libretexts.orgmasterorganicchemistry.com This conjugate addition is a powerful tool for forming carbon-carbon bonds and extending the molecular framework, often used to introduce stereochemically complex features. libretexts.orgnih.gov The reaction is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. libretexts.orgmasterorganicchemistry.com

Table 1: Comparison of Key Condensation Reactions in β-Keto Ester Chemistry

| Feature | Claisen Condensation | Michael Addition |

| Reaction Type | Acyl Substitution | Conjugate (1,4-) Addition |

| Role of β-Keto Ester | Product | Nucleophile (Donor) |

| Key Bond Formed | C-C bond between α-carbon of one ester and carbonyl carbon of another | C-C bond between α-carbon of β-keto ester and β-carbon of an α,β-unsaturated system |

| Typical Electrophile | Ester Carbonyl | α,β-Unsaturated Ketone, Ester, Nitrile, etc. |

| Driving Force | Formation of a stable, deprotonated β-dicarbonyl product | Formation of a strong C-C single bond |

Transesterification is a vital process for modifying the ester group of a β-keto ester, allowing for the synthesis of a diverse range of derivatives from common starting materials like methyl or ethyl esters. nih.gov This method is often preferred over direct esterification of the corresponding β-keto acid, as these acids are prone to decarboxylation. nih.govucc.ie The reaction involves exchanging the alcohol portion of an ester with a different alcohol, and it typically requires a catalyst to proceed at a practical rate. nih.gov

A significant advantage of this method is its selectivity; β-keto esters can often be selectively transesterified in the presence of other ester types, such as simple esters or α-keto esters. nih.gov This selectivity is attributed to the reaction proceeding through an enol intermediate, where the two carbonyl groups can chelate to the catalyst. nih.govucc.ie

A variety of catalysts have been developed for this transformation, reflecting a move towards milder and more environmentally friendly conditions. nih.gov

Lewis Acids : Catalysts such as methylboronic acid and 3-nitrobenzeneboronic acid have been shown to be effective. nih.govucc.ie Arylboronic acids with electron-withdrawing groups are particularly efficient. ucc.ie

Heterogeneous Catalysts : Silica-supported boric acid has been employed as a recyclable, environmentally benign catalyst for transesterification under solvent-free conditions, achieving high yields (87-95%). rsc.org Montmorillonite K-10 clay is another reusable and economical catalyst. researchgate.net

Organic Bases and Enzymes : These are also used, providing mild conditions that tolerate a broad range of functional groups. nih.gov

The reaction is compatible with a wide array of alcohols, including primary, secondary, tertiary, allylic, and benzylic alcohols. nih.govrsc.org

The synthesis of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate specifically requires the incorporation of a 3-nitrophenyl group. This is typically achieved using a nitro-substituted aromatic precursor in a condensation reaction. The most direct method is a crossed Claisen-type condensation between a nitro-substituted acetophenone (B1666503) and an oxalate ester. ut.ac.ir

For instance, the reaction of 3-nitroacetophenone with diethyl oxalate in the presence of a base like sodium ethoxide in a dry alcohol solvent yields the target compound. ut.ac.ir This strategy is broadly applicable for preparing a variety of ethyl 2,4-dioxo-4-arylbutanoate derivatives. The nitro group is generally compatible with these reaction conditions. researchgate.net The presence of a nitro substituent on the aromatic ring can influence the reactivity of the precursor and the properties of the final product. nih.gov

Table 2: Representative Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates

| Aryl Substituent (on Acetophenone) | Product Name | Yield | Reference |

| 4-Fluoro | Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | - | ut.ac.ir |

| 4-Methoxy | Ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | - | ut.ac.ir |

| 2,4-Dichloro | Ethyl-4-(2,4-dichlorophenyl)-4-hydroxy-2-oxobut-3-enoate | - | ut.ac.ir |

| 3-Nitro | Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | - | General Method ut.ac.ir |

Note: Products exist in keto-enol tautomeric forms. Data adapted from analogous syntheses.

Green Chemistry Approaches in Dioxobutanoate and β-Keto Ester Synthesis

In recent years, significant effort has been directed towards developing more sustainable synthetic methods that minimize waste, avoid harsh reagents, and reduce energy consumption.

Electrochemistry has emerged as a powerful green tool in organic synthesis, using electrons as clean reagents to drive reactions, often under mild conditions and in environmentally benign solvents like acetone (B3395972) and water. rsc.org This approach avoids the need for stoichiometric chemical oxidants. rsc.org

In the context of β-keto ester chemistry, electrochemical methods have been developed for carbon-carbon bond formation. acs.org One strategy involves the electrochemical oxidation of a deprotonated β-keto ester to form a radical intermediate. rsc.org This radical can then react with other molecules, such as alkenes, to form new bonds. rsc.org For example, an electrochemical system has been used for the oxidative ring-opening of cycloalkanols, which proceeds through an α,β-unsaturated ketone intermediate that can then undergo a Michael addition with a β-dicarbonyl compound as the nucleophile. acs.org Such methods offer a sustainable pathway to functionalized ketones and related structures under neutral conditions, sometimes utilizing manganese salts as mediators. acs.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. researchgate.net Lipases are particularly versatile and widely used enzymes in organic synthesis. researchgate.net They can catalyze esterification and transesterification reactions in non-aqueous solvents, making them ideal for preparing β-keto esters. researchgate.netnih.gov

A key application of lipase (B570770) catalysis in this area is the synthesis of optically active (chiral) β-keto esters through lipase-catalyzed transesterification. google.com This process can be used for the kinetic resolution of racemic alcohols, where the enzyme selectively acylates one enantiomer, allowing for the separation of chiral building blocks that are valuable in pharmaceutical synthesis. google.comgoogle.com The methodology often employs mild, solvent-free conditions, further enhancing its green credentials. google.com Lipases such as those from Candida antarctica (CALB) have demonstrated high chemoselectivity in these transformations. google.com Furthermore, lipases have also been successfully used to catalyze Michael additions, for example, in the continuous-flow synthesis of β-amino acid esters, showcasing another green application of these enzymes. mdpi.com

Solvent-Free and Microwave-Assisted Syntheses

The Claisen condensation, a cornerstone reaction for the formation of β-keto esters, has been adapted to solvent-free and microwave-assisted conditions to enhance reaction efficiency and reduce environmental impact. While specific literature on the solvent-free or microwave-assisted synthesis of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is not abundant, general methodologies for analogous compounds provide a strong foundation for its potential synthesis under these greener conditions.

Solvent-free Claisen condensations have been shown to be effective, often proceeding with reduced reaction times and simplified work-up procedures. For instance, the reaction of ethyl phenylacetate (B1230308) with potassium tert-butoxide can be conducted neat at 100°C for 30 minutes to produce 2,4-diphenyl acetoacetate (B1235776) in good yield. elsevierpure.com This approach eliminates the need for a solvent, which must typically match the alkoxy group of the ester and base to prevent transesterification, thereby broadening the scope of applicable reagents. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. anton-paar.com In the context of β-keto ester synthesis, microwave-assisted methods have been developed for various substrates. elsevierpure.com The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to shorter reaction times, often reduced from hours to minutes. ijnrd.org This technique not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. ijnrd.org The synthesis of various aryl ketone β-C-glycosides and other β-keto esters has been successfully achieved with high yields and selectivity under microwave irradiation. organic-chemistry.orgmdpi.com

Table 1: Examples of Solvent-Free and Microwave-Assisted Synthesis of β-Diketone Analogues

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl phenylacetate | Potassium tert-butoxide | Solvent-free, 100°C, 30 min | 2,4-Diphenyl acetoacetate | 80 | elsevierpure.comresearchgate.net |

| Acetyl Meldrum's acid | Various alcohols | Microwave irradiation | β-Keto esters | High | elsevierpure.com |

Utilization of Environmentally Benign Solvent Systems

The replacement of volatile and often toxic organic solvents with greener alternatives is a key focus in sustainable chemistry. For the synthesis of β-diketones, including potentially Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, research has explored the use of ionic liquids and deep eutectic solvents.

Ionic liquids (ILs), with their low vapor pressure, thermal stability, and tunable properties, have been investigated as both catalysts and solvents for Claisen-Schmidt and Claisen-type condensations. dicp.ac.cnresearchgate.net Brønsted acidic ionic liquids can act as dual catalyst-solvents, facilitating the reaction and allowing for easy separation and recycling of the catalytic medium. dicp.ac.cn This approach offers a cleaner alternative to traditional acid or base-catalyzed methods that often require neutralization and generate significant waste. The use of ILs can lead to high product yields and excellent catalyst reusability. dicp.ac.cn

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. umn.edu They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available components. umn.edu While their application in the synthesis of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is yet to be specifically documented, their use in various enzymatic and chemical reactions showcases their potential as sustainable reaction media for β-diketone synthesis. mdpi.com

Table 2: Application of Green Solvents in Condensation Reactions

| Reaction Type | Green Solvent | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Brønsted acidic ionic liquids | (Self-catalyzed) | Dual catalyst-solvent, high yield, recyclable | dicp.ac.cn |

| Claisen-Schmidt Condensation | Acyclic acidic ionic liquids | (Self-catalyzed) | Simple product separation, reusable catalyst | researchgate.net |

Functional Group Interconversions Leading to Dioxobutanoate Frameworks

Alternative to the direct condensation approach, the dioxobutanoate framework can be constructed through strategic functional group interconversions, such as oxidative cleavage reactions and palladium-catalyzed rearrangements.

Oxidative Cleavage Reactions of Dicarbonyl Compounds

The oxidative cleavage of specific dicarbonyl or related precursors can provide a route to β-diketone structures. For instance, the oxidative cleavage of α-hydroxy ketones can yield dicarbonyl compounds. While direct application to the synthesis of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate from a suitable precursor is not well-documented, the principle of C-C bond cleavage to generate dicarbonyl functionalities is established. Reagents such as Oxone in combination with aluminum trichloride (B1173362) have been explored for the oxidative cleavage of β-keto esters to α-keto esters, demonstrating the potential for controlled oxidation of dicarbonyl systems. organic-chemistry.org It is important to note that the reproducibility of some of these methods has been questioned. organic-chemistry.org A more established method involves the oxidative cleavage of 1,2-diols, which can be transformed into two carbonyl compounds. nih.gov

Palladium-Catalyzed 1,2-Hydrogen Migration in β-Keto Ester Formation

Palladium catalysis offers a versatile platform for various synthetic transformations, including rearrangements that can lead to the formation of β-keto esters. While the specific terminology of "1,2-hydrogen migration" in the context of palladium-catalyzed β-keto ester formation from non-dicarbonyl precursors is not a standard named reaction, palladium-catalyzed reactions of allylic esters of β-keto acids can proceed through palladium enolates, which then undergo various transformations. dicp.ac.cn

More directly relevant are palladium-catalyzed reactions that form β-keto esters through other mechanisms. For example, the palladium-catalyzed β-arylation of α-keto esters provides a route to β-substituted α-keto esters, which are structurally related to the target compound. nih.govnih.gov Furthermore, excited-state palladium catalysis has been shown to enable a 1,2-spin-center shift in carbohydrate systems, leading to C-2 functionalization, which, while mechanistically distinct, highlights the potential of palladium to mediate complex rearrangements. nih.govrsc.orgsemanticscholar.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |

| Ethyl phenylacetate |

| Potassium tert-butoxide |

| 2,4-Diphenyl acetoacetate |

| Acetyl Meldrum's acid |

| Dibenzoylmethane |

| 2-Amino-6-bromo-4-methylbenzothiazole |

| 4-Hydroxycoumarin |

| p-Anisaldehyde |

| Spiro[pyrimido[2,1-b]benzothiazole-3,3'-chromene]-2',4'-dione |

| β-Hydroxyketones |

| o-Iodoxybenzoic acid (IBX) |

| Diethyl oxalate |

| α-Keto esters |

| 1,2-Diketones |

| Oxone |

| Aluminum trichloride |

| 1,2-diols |

| 2-(3-bromo-4-methoxyphenyl)acetonitrile |

| Pd(dbpf)Cl₂ |

| N-methyldicyclohexylamine |

| Tetrabutylammonium chloride (TBAC) |

| Pyrazoles |

| Pyrimidines |

| 1-Halosugars |

| 2-Deoxy-disaccharide |

| Silyl enol ethers |

| C2-ketonyl-2-deoxysugars |

| 1-Bromosugars |

| 3,8-Nonadienoic anhydrides |

| 1,3-Butadiene |

| Carboxylic acids |

| Amides |

| p-Methoxycinnamic acid |

| Calcium nitrate |

| p-Methoxybenzaldehyde |

| Acetophenone |

| Ethyl methyl ketone |

| Acetone |

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one |

| (E)-1-(4-methoxyphenyl)pent-1-en-3-one |

| (E)-4-(4-methoxyphenyl)but-3-en-2-one |

| Ethyl acetoacetate |

| 1,3-Diketones |

| 1,3-Diester |

| β-Keto carboxylic acid |

| Enol |

| Ketone |

| α,β-Diol |

| Aldehydes |

| Carboxylic acids |

| α-Hydroxy ketone |

| α,β-Epoxy ketone |

| Aromatic carbonyl compounds |

| Aromatic acid |

| Aromatic aldehyde |

| tert-Butyl hydroperoxide (TBHP) |

| 2,3-Dialkylated tartaric acid esters |

| Hantzsch-type 1,4-dihydropyridine |

| Ketyl radical |

| 3-Nitro phthalic anhydride |

| p-Aminoacetophenone |

| Chalcones |

| Sodium hydroxide |

| N-Arylphthalimide chalcones |

| Ethyl ethoxalylpropionate |

| Ethyl propionate |

| Ethyl ethoxalylacetate |

| 2-Acetylthiophene |

| Fluorinated esters |

| Sodium methoxide |

| Sodium ethoxide |

| 2-Thienyl diketones |

| Methyl heptafluorobutanoate |

| 4-Methylbenzoate methylenpyran |

| Ferrocenyl esters |

| Ferrocenyl ketones |

| Diferrocenyl β-diketones |

| Sulfamic acid |

| 1,1,1-Trifluoroacetone |

| Perfluoroalkylesters |

| Halogenated acetones |

| Ethyl 2,2,2-trifluoroacetate |

| Potassium 2-oxo-phenylacetate |

| 2-Bromo-1-phenylethanone |

| Methyl 2-oxo-2-phenylacetate |

| N-Methyl-2-pyrrolidone (NMP) |

| Potassium hydroxide |

| 1,2-bis(2-methoxy-4-vinylphenoxy) ethane |

| Vanillin |

| Ethyl p-methoxycinnamate |

| p-Methoxystyryl ketones |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Arylidenemalononitriles |

| 2-Trifluoromethyl-3,4-dihydro-2H-pyran derivatives |

| 2-(Trifluoromethyl)piperidine derivatives |

| 2-Trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives |

| Triethylamine |

| 1,3-Cyclopentanedione |

| Ammonium (B1175870) acetate |

| Trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives |

| 4-Aryl-3-carbamoyl-6-CF3-pyridin-2(1H)-ones |

| 3-Aryl-4-unsubstituted-6-CF3-pyridin-2-ones |

| Phenyliodine(III) diacetate |

| 2,3-Dihydro-4H-pyran derivatives |

| Malononitrile |

| Ethyl 2-fluoroacetoacetate |

| Tartaric acid |

| Methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate |

| Ethyl 4-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate |

| Rhodium(II) acetate |

| Ethyl diazoacetate |

| Triphosgene |

| Diazoamides |

| N-Benzyl-2-diazo-N-phenylmalonamic acid ethyl ester |

| Ethyl 1,4-diphenyl-2-oxoazetidine-3-carboxylate |

| Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate |

| Benazepril |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate |

| Ethyl 4-(4-nitrophenyl)-3-oxobutanoate |

Strategic Applications in Complex Molecule and Heterocyclic Synthesis

Role as Versatile Synthons in Advanced Organic Synthesis

The utility of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate as a synthon stems from its combination of distinct chemical functionalities. The 1,3-dicarbonyl moiety (an α-keto-β-ketoester) provides two electrophilic centers and an acidic central methylene (B1212753) group, enabling a wide range of classical carbonyl and enolate reactions. The ethyl ester can be hydrolyzed or transesterified, while the aromatic nitro group can be readily transformed into other functional groups, such as amines, azides, or hydroxylamines, significantly broadening its synthetic potential.

A key feature of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is the nitro group, which serves as a masked amino group. The chemoselective reduction of the nitro functionality without affecting other reducible groups (such as carbonyls or esters) is a powerful strategy for generating complex, polyfunctionalized intermediates. This transformation is crucial for building molecules where an aromatic amine is required at a late stage of a synthetic sequence.

Research on analogous polyfunctional nitrophenyl compounds has demonstrated that the nitro group can be selectively reduced to an amine using mild reducing agents like tin(II) chloride dihydrate (SnCl₂·2H₂O), often facilitated by methods such as ultrasonic vibration. researchgate.net This process leaves carbonyl, ester, and other sensitive functionalities intact, highlighting a pathway to convert Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate into its corresponding amino derivative, Ethyl 4-(3-aminophenyl)-2,4-dioxobutanoate. This resulting aminophenyl compound is a highly valuable intermediate, containing a nucleophilic amine, a reactive 1,3-dicarbonyl system, and an ester group, ready for further synthetic elaboration.

| Transformation | Reagent | Key Feature | Resulting Intermediate |

| Chemoselective Nitro Group Reduction | SnCl₂·2H₂O | Selective reduction of NO₂ to NH₂ without affecting carbonyl or ester groups. researchgate.net | Ethyl 4-(3-aminophenyl)-2,4-dioxobutanoate |

Construction of Heterocyclic Architectures

The dicarbonyl backbone of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is an ideal starting point for constructing a variety of heterocyclic rings through cyclocondensation reactions.

The Feist-Benary synthesis is a classic method for preparing substituted furans by reacting β-dicarbonyl compounds with α-halo ketones in the presence of a base like pyridine (B92270) or ammonia (B1221849). wikipedia.orgambeed.com The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. A subsequent intramolecular cyclization and dehydration yields the furan (B31954) ring. youtube.comquimicaorganica.org

Given its structure as a β-dicarbonyl compound, Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a prime candidate for the Feist-Benary reaction. Its reaction with an α-halo ketone, such as chloroacetone, would be expected to produce a highly substituted furan bearing both the 3-nitrophenyl and ethoxycarbonyl groups. A similar reaction with ammonia or primary amines could potentially lead to the formation of corresponding pyrrole (B145914) derivatives via the Paal-Knorr synthesis, although this requires the initial formation of a 1,4-dicarbonyl intermediate.

| General Reaction | Reactant 1 (β-Dicarbonyl) | Reactant 2 | Catalyst/Conditions | Product Class |

| Feist-Benary Furan Synthesis wikipedia.org | Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | α-Halo Ketone | Amine Base (e.g., Pyridine) | Substituted Furan |

| Paal-Knorr Pyrrole Synthesis (via intermediate) | 1,4-Dicarbonyl derived from the primary scaffold | Ammonia/Primary Amine | Acidic/Thermal | Substituted Pyrrole |

The synthesis of imidazole-fused heterocycles often involves the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. While direct synthesis of a simple imidazole (B134444) from a 1,3-dicarbonyl is not standard, the versatile reactivity of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate makes it a potential substrate in multicomponent reactions designed to build fused systems. For example, in a Groebke-Blackburn-Bienaymé (GBB) three-component reaction, an amidine (or a precursor like a 2-aminoazine), an aldehyde, and an isocyanide react to form an imidazole-fused ring system. researchgate.net The dicarbonyl portion of the title compound could be envisioned to participate in related cyclization strategies to afford complex fused heterocycles. mdpi.com

Substituted pyridones and dihydropyridines are important heterocyclic scaffolds. Their synthesis can often be achieved through multicomponent reactions involving a β-dicarbonyl or β-ketoester compound. nih.govresearchgate.net For instance, the reaction of a β-ketoester, an aldehyde, and an ammonia source can lead to the formation of 3,4-dihydropyridone derivatives. nih.gov The 1,3-dicarbonyl system in Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate makes it an excellent substrate for such cyclocondensation reactions. By reacting it with an aldehyde and ammonia (or ammonium (B1175870) acetate), it can serve as the three-carbon component needed to construct the pyridone ring, yielding a highly functionalized product with the 3-nitrophenyl group at a key position.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom and step economy. researchgate.netnih.gov The array of functional groups in Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate makes it an attractive substrate for MCRs. Its dicarbonyl moiety can react with various combinations of nucleophiles and electrophiles. For example, a reaction involving an aldehyde, a primary amine, and the dicarbonyl compound could lead to diverse heterocyclic cores. The inherent reactivity of the molecule allows for its participation in cascade or domino reactions, where a sequence of intramolecular and intermolecular events leads to the rapid assembly of complex heterocyclic structures. researchgate.net

Derivatization Towards Thioamide-Based Heterocycles

The molecular architecture of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, featuring two carbonyl groups, presents a prime opportunity for derivatization into various sulfur-containing heterocycles. The conversion of carbonyls to thiocarbonyls is a fundamental step in the synthesis of many thioamide-based heterocyclic systems. This transformation is commonly achieved using thionating agents, with Lawesson's reagent being a prominent example due to its mild and efficient nature. nih.govorganic-chemistry.org

The reaction of a dicarbonyl compound like Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate with Lawesson's reagent would likely lead to the formation of a dithionoester or a related thionated intermediate. The presence of both a ketone and an ester carbonyl group allows for potential chemoselectivity, as ketones, amides, and lactones generally react faster than esters. organic-chemistry.org This intermediate, possessing highly reactive thiocarbonyl groups, can then undergo cyclization reactions with appropriate reagents to form a variety of heterocyclic rings.

For instance, treatment of the thionated derivative with α-haloketones or similar bifunctional electrophiles could lead to the formation of thiophene (B33073) or thiazole (B1198619) rings, which are core structures in many biologically active molecules. The general principle involves the reaction of the thiocarbonyl sulfur atom as a nucleophile to initiate ring closure. A variety of synthetic methods for creating thioamides and subsequently using them to build heterocyclic systems have been developed, highlighting the broad applicability of this approach. nih.govresearchgate.net

The following table outlines potential heterocyclic systems that could be synthesized from Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate following a thionation step.

| Starting Material | Potential Heterocyclic Product | General Synthetic Approach |

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | Substituted Thiophenes | Thionation followed by reaction with α-haloketones or esters. |

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | Substituted Thiazoles | Thionation and subsequent reaction with α-haloamines or similar reagents. |

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | Fused Thiophene Derivatives | Intramolecular cyclization of a suitably functionalized thionated intermediate. researchgate.net |

Design of Chiral Ligands from β-Keto Ester Derivatives for Asymmetric Catalysis

The β-keto ester moiety within Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate serves as a valuable scaffold for the design and synthesis of chiral ligands for asymmetric catalysis. Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, and the development of novel chiral ligands is crucial for its advancement. nih.gov β-Keto esters are particularly useful starting materials for chiral ligands due to their versatile reactivity. researchgate.netacs.orgresearchgate.net

One common strategy to introduce chirality is through the asymmetric hydrogenation of the β-keto group to a β-hydroxy ester. This transformation can be achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands. rsc.orgrsc.org The resulting chiral β-hydroxy ester can then be further modified. The hydroxyl and ester functionalities provide two distinct points for chemical manipulation, allowing for the introduction of coordinating groups such as phosphines, amines, or oxazolines, which are common features of effective chiral ligands. nih.govscbt.com

For example, the hydroxyl group can be converted into a phosphine (B1218219) group, and the ester can be amidated with a chiral amine to create a bidentate P,N-ligand. The specific structure and chirality of the ligand can be tuned by selecting the appropriate reagents and reaction conditions. These chiral ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, and conjugate additions, to induce high levels of enantioselectivity in the products. researchgate.netresearchgate.net

The table below illustrates the potential transformations of a generic β-keto ester into different classes of chiral ligands and their applications in asymmetric catalysis.

| β-Keto Ester Derivative | Chiral Ligand Class | Potential Application in Asymmetric Catalysis |

| Chiral β-hydroxy ester | Chiral Phosphine-Phosphite Ligands | Asymmetric Hydrogenation |

| Chiral β-amino ester | Chiral Diamine Ligands | Asymmetric Transfer Hydrogenation |

| Chiral hydroxy amide | Chiral Amino Alcohol Ligands | Asymmetric Alkylation of Aldehydes |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Elucidation of Tautomeric Forms (Keto-Enol Equilibrium)

Molecules like Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, which contain a 1,3-dicarbonyl moiety, can exist as a mixture of constitutional isomers known as tautomers. masterorganicchemistry.com This phenomenon, specifically keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons, resulting in a rapid and reversible equilibrium between a keto form and an enol form. libretexts.org

For Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, the equilibrium involves the diketo tautomer and two possible enol tautomers. The presence and ratio of these tautomers can be influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.comherts.ac.uk In nonpolar solvents, the enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, whereas polar solvents can disrupt this interaction, potentially favoring the keto form. masterorganicchemistry.commissouri.edu The electron-withdrawing nature of the 3-nitrophenyl group can also influence the acidity of the α-hydrogens and thus affect the position of the tautomeric equilibrium.

The elucidation of this equilibrium is critical as the specific tautomeric form present can dictate the compound's chemical reactivity and biological interactions. herts.ac.uk

Table 1: Tautomeric Forms of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

| Tautomer Name | Structural Features |

|---|---|

| Diketo Form | Contains two distinct ketone carbonyl groups (C2=O and C4=O). |

| (Z)-ethyl 4-hydroxy-2-oxo-4-(3-nitrophenyl)but-3-enoate | Features an enol at C4, a C3=C4 double bond, and an intramolecular hydrogen bond between the C4-hydroxyl and the C2-carbonyl oxygen. |

Application of Advanced Spectroscopic Methods (e.g., NMR, IR, MS) for Structural Confirmation

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and for distinguishing between its tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating keto-enol tautomerism. herts.ac.uk In ¹H NMR, the diketo form would be expected to show a characteristic signal for the methylene (B1212753) protons (–CH₂–) situated between the two carbonyl groups. Conversely, the enol form would display a vinyl proton signal (–C=CH–) and a broad signal for the enolic hydroxyl proton (–OH). The integration of these distinct signals allows for the quantification of the keto-enol ratio in a given solvent. missouri.edu

¹³C NMR spectroscopy provides complementary information. The diketo form will exhibit signals for two carbonyl carbons, whereas the enol form will show signals for the carbons involved in the C=C double bond, in addition to the remaining carbonyl carbon.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Tautomers of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in CDCl₃

| Protons | Diketo Form (δ, ppm) | Enol Form (δ, ppm) |

|---|---|---|

| –CH₂– (C3) | ~4.0 | - |

| =CH– (C3) | - | ~6.5 |

| Aromatic (C₆H₄) | 7.6 - 8.8 | 7.6 - 8.8 |

| –OCH₂CH₃ | ~4.2 | ~4.2 |

| –OCH₂CH₃ | ~1.3 | ~1.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The keto and enol forms of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate have distinct IR absorption bands. The diketo form is characterized by two strong C=O stretching vibrations. The enol form, stabilized by intramolecular hydrogen bonding, would show a shift in the C=O frequency to a lower wavenumber, a C=C stretching vibration, and a very broad O-H stretching band.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Diketo Form (cm⁻¹) | Enol Form (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1740 | ~1735 |

| C=O (Ketone) | Stretch | ~1720 and ~1690 | ~1640 (H-bonded) |

| C=C (Enol) | Stretch | - | ~1600 |

| O-H (Enol) | Stretch | - | 3200 - 2500 (very broad) |

| NO₂ | Asymmetric Stretch | ~1530 | ~1530 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can help to further verify the structure, with characteristic losses of fragments such as the ethoxy group (–OCH₂CH₃) from the ester.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org A single-crystal X-ray diffraction study of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate would provide precise data on bond lengths, bond angles, and torsional angles. This technique would unambiguously establish which tautomeric form (keto or one of the enols) exists in the crystalline state.

Furthermore, crystallographic data reveals details about the crystal packing, including intermolecular interactions like hydrogen bonds and π–π stacking, which govern the macroscopic properties of the solid material.

Table 4: Hypothetical Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Z | The number of molecules per unit cell. |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |

| (Z)-ethyl 4-hydroxy-2-oxo-4-(3-nitrophenyl)but-3-enoate |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of its electrons (its electronic structure). northwestern.edu These calculations solve approximations of the Schrödinger equation to find the wavefunction and energy of the system. northwestern.edu

For Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, methods like Density Functional Theory (DFT) would be employed to optimize the molecular geometry. This process finds the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The resulting geometry provides crucial information about the molecule's shape and steric profile.

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity, indicating where it is most likely to donate or accept electrons.

Table 1: Illustrative Geometrical Parameters for Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate from a Hypothetical DFT Calculation

| Parameter | Description | Predicted Value |

| Bond Length (C=O) | Length of the carbonyl bonds in the dioxo moiety | ~1.21 Å |

| Bond Length (C-N) | Length of the bond connecting the phenyl ring to the nitro group | ~1.48 Å |

| Dihedral Angle | Torsion angle between the phenyl ring and an adjacent carbonyl | Varies based on conformation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | - |

Note: The values in this table are illustrative examples of what quantum chemical calculations would produce and are not based on published experimental or theoretical data for this specific molecule.

Theoretical Analysis of Reaction Mechanisms

Theoretical calculations are instrumental in mapping out the energetic landscape of a chemical reaction, allowing for a detailed analysis of intermediates and transition states.

While many reactions involving dicarbonyl compounds proceed through ionic pathways, certain conditions can promote radical mechanisms. Theoretical studies can investigate the stability and reactivity of potential radical intermediates of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate. For instance, in reactions initiated by radicals, computational methods can model the addition of a radical species to the molecule or the abstraction of a hydrogen atom. Calculations on analogous systems, such as the ethylbenzene-OH adduct, have been used to determine the most stable radical intermediates and map their subsequent reaction pathways with other molecules like O₂. mdpi.com Such studies provide a theoretical basis for understanding product formation in complex reaction environments. mdpi.com

In acid-catalyzed reactions, the formation of carbocation intermediates is often a key step. Quantum chemical calculations can determine the relative energies of different potential carbocations, identifying the most likely intermediates to be formed. Furthermore, these methods are used to locate and characterize transition states—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of a reaction step and thus its rate. A full transition state analysis provides a detailed, step-by-step description of the reaction mechanism, including bond-breaking and bond-forming processes.

Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a prochiral molecule, and its reactions can be guided by chiral catalysts to produce an excess of one enantiomer. Understanding the origin of this enantioselectivity is a significant challenge that computational chemistry can address. Theoretical investigations model the interaction between the substrate and the chiral catalyst. By calculating the energies of the transition states leading to the different enantiomeric products, researchers can predict which stereoisomer will be favored. These models can pinpoint the specific non-covalent interactions (such as hydrogen bonds or steric repulsion) within the catalyst-substrate complex that are responsible for the stereochemical outcome.

Reactivity Descriptors and Electronic Properties (e.g., Fukui Functions, Dual Descriptor)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org These tools use the electron density to predict the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. hackernoon.com

Fukui Functions () measure the change in electron density at a particular point when an electron is added to or removed from the molecule. hackernoon.com

The function indicates the propensity of a site to accept an electron (nucleophilic attack).

The function indicates the propensity of a site to donate an electron (electrophilic attack).

The Dual Descriptor () is a more advanced tool that can unambiguously identify regions of a molecule that are electrophilic () or nucleophilic (). researchgate.netresearchgate.net It is considered a more accurate descriptor than Fukui functions alone because it accounts for both electron-donating and electron-accepting capabilities simultaneously. researchgate.net For Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, these calculations would likely identify the carbonyl carbons as primary sites for nucleophilic attack.

Table 2: Illustrative Reactivity Descriptor Values for Selected Atoms in Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

| Atom | Description | Predicted Value | Predicted Value | Predicted Reactivity |

| C2 | Carbonyl carbon adjacent to ester | High | Positive | Electrophilic (site for nucleophilic attack) |

| C4 | Carbonyl carbon adjacent to phenyl ring | High | Positive | Electrophilic (site for nucleophilic attack) |

| O (Nitro) | Oxygen atom of the nitro group | Moderate | Negative | Nucleophilic (site for electrophilic attack) |

Note: The values and predictions in this table are illustrative, based on general chemical principles, and are intended to show the type of output generated by such analyses.

Molecular Modeling and Docking Studies for Substrate-Catalyst Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand or substrate) when bound to a second molecule (a receptor or catalyst). biointerfaceresearch.com This method is crucial for studying the interactions between Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate and a catalyst, particularly in enantioselective reactions.

In a typical docking study, the three-dimensional structure of the catalyst is defined, and a specific binding site or active site is identified. The substrate is then computationally "docked" into this site in many different possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the highest-scoring poses are analyzed to understand the key interactions. researchgate.net These studies can reveal hydrogen bonds, electrostatic interactions, and steric clashes that stabilize the substrate-catalyst complex and influence the reaction's outcome. The insights gained can guide the design of more efficient and selective catalysts. researchgate.netmdpi.com

Emerging Trends and Future Perspectives in the Research of Ethyl 4 3 Nitrophenyl 2,4 Dioxobutanoate

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of β-diketones, including ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, has traditionally relied on methods like the Claisen condensation, which often require harsh basic conditions. nih.gov These conditions can limit the tolerance of certain functional groups and lead to side reactions. rsc.org Consequently, a major focus of current research is the development of advanced catalytic systems that offer milder reaction conditions, higher yields, and improved selectivity.

Metal-based catalysts have shown considerable promise in this area. For instance, palladium-catalyzed α-carbonylative arylation has been successfully used for the preparation of chiral spirocyclic β,β'-diketones. nih.gov Gold(I)-catalyzed regioselective hydration of alkynones also presents a mild and efficient route to aromatic and heteroaromatic 1,3-diketones. nih.gov More recently, a sustainable method utilizing visible-light-driven copper catalysis for the acylation of enol silanes has been developed, offering a base-free synthesis of β-diketones. rsc.org This approach is particularly noteworthy for its alignment with green chemistry principles. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, is another burgeoning field. N-heterocyclic carbenes, for example, have been employed in the synthesis of 1,3-diketones. nih.gov The development of such metal-free catalytic systems is highly desirable to avoid potential metal contamination in the final products.

The table below summarizes some of the novel catalytic systems being explored for the synthesis of β-diketones, which could be adapted for the synthesis of ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Advantages |

| Metal-Based | Palladium complexes | α-Carbonylative Arylation | High yield and optical purity for chiral diketones. nih.gov |

| Metal-Based | Gold(I) complexes | Regioselective Hydration of Alkynones | Mild reaction conditions. nih.gov |

| Metal-Based | Copper complexes | Visible-Light-Driven Acylation | Sustainable, base-free, and suitable for gram-scale synthesis. rsc.org |

| Organocatalyst | N-Heterocyclic Carbenes | Acylation Reactions | Metal-free, avoiding potential contamination. nih.gov |

Exploration of New Synthetic Transformations and Derivatization Pathways

Beyond its synthesis, the derivatization of ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate opens up avenues for creating a diverse range of new molecules with potentially valuable properties. The β-diketone moiety is a versatile functional group that can participate in a wide array of chemical transformations.

One area of exploration is the selective functionalization of the diketone. For example, methods for the direct, regioselective, and enantioselective allylation of β-diketones have been developed. nih.gov This allows for the introduction of a chiral center, significantly increasing the molecular complexity and potential biological activity of the resulting compound. nih.gov The ability to control the regioselectivity in unsymmetrical β-diketones is a particularly important advancement. nih.gov

Furthermore, the β-dicarbonyl structure is a key precursor in the synthesis of various heterocyclic compounds. researchgate.net The reaction of β-diketones with different reagents can lead to the formation of pyrazoles, isoxazoles, and other important heterocyclic scaffolds. The nitro group on the phenyl ring of ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate also offers a handle for further modifications, such as reduction to an amino group, which can then be used for the construction of more complex molecules.

The following table outlines potential derivatization pathways for ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate based on the reactivity of the β-diketone functional group.

| Reaction Type | Reagents | Potential Product |

| Allylation | Allylating agents with a suitable catalyst | Chiral homoallylic alcohols |

| Cyclocondensation | Hydrazine derivatives | Pyrazole derivatives |

| Cyclocondensation | Hydroxylamine | Isoxazole derivatives |

| Reduction of Nitro Group | Reducing agents (e.g., H₂, Pd/C) | Ethyl 4-(3-aminophenyl)-2,4-dioxobutanoate |

Integration with Continuous Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of β-diketones and their derivatives is well-suited for adaptation to continuous flow systems. Flow chemistry allows for rapid mixing, efficient heat transfer, and precise control of residence time, which can lead to higher yields and purities compared to batch reactions. Furthermore, the ability to perform multi-step syntheses in a continuous fashion without the need for isolating intermediates can significantly streamline the manufacturing process. uc.pt

Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. These systems can perform a large number of experiments in a short period, systematically varying reaction parameters to identify the optimal conditions. This high-throughput screening approach can be invaluable for developing efficient and robust methods for the synthesis and derivatization of ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.